4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide

Description

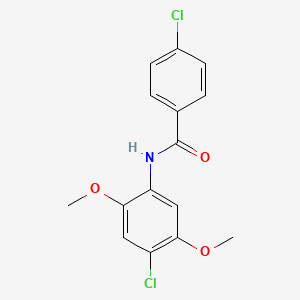

4-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide is a benzamide derivative characterized by a central benzamide core substituted with chlorine and methoxy groups. Its molecular structure includes two chlorine atoms at the 4-position of both the benzamide ring and the attached phenyl group, as well as methoxy groups at the 2- and 5-positions of the phenyl substituent (Figure 1). This compound’s structural complexity and electronic profile make it a subject of interest in medicinal chemistry, materials science, and synthetic organic chemistry.

Properties

IUPAC Name |

4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO3/c1-20-13-8-12(14(21-2)7-11(13)17)18-15(19)9-3-5-10(16)6-4-9/h3-8H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPLAJYVWHGLLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)Cl)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-chloro-2,5-dimethoxyaniline+4-chlorobenzoyl chloride→4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, and the compound can be reduced to form amines.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of quinones.

Reduction: Formation of corresponding amines.

Hydrolysis: Formation of 4-chloro-2,5-dimethoxyaniline and 4-chlorobenzoic acid.

Scientific Research Applications

4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

4-Chloro-N-(2-methoxyphenyl)benzamide

This analog replaces the 4-chloro-2,5-dimethoxyphenyl group with a simpler 2-methoxyphenyl substituent. The absence of the second methoxy and chlorine groups reduces steric hindrance and alters electronic properties, leading to differences in solubility and intermolecular interactions (e.g., hydrogen bonding) .

4-Chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide

Here, a thiourea (-N-C=S) bridge replaces the amide (-N-C=O) group. The sulfur atom increases electron-withdrawing effects and may enhance metal-binding capabilities, relevant in catalysis or coordination chemistry .

NBOMe and NBF Derivatives

The 25X-NBOMe series (e.g., 25C-NBOMe) shares the 4-chloro-2,5-dimethoxyphenyl moiety but incorporates an ethanamine backbone instead of a benzamide. These compounds exhibit potent serotonergic receptor agonism, linked to hallucinogenic effects . In contrast, the benzamide structure in the target compound likely diminishes psychoactivity due to reduced membrane permeability and altered receptor interactions.

25C-NBF , a fluorinated analog of 25C-NBOMe, replaces the methoxy group with fluorine at the benzyl position. This substitution enhances metabolic stability but retains high receptor affinity .

Physicochemical and Pharmacological Properties

Physicochemical Data

| Compound | Molecular Weight | LogP (Predicted) | pKa (Predicted) | Key Functional Groups |

|---|---|---|---|---|

| 4-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide | 370.23 | 3.5 | 8.2 | Amide, Cl, OMe |

| 25C-NBOMe | 337.80 | 2.8 | 9.1 | Ethanamine, Cl, OMe |

| 4-Chloro-N-(2-methoxyphenyl)benzamide | 275.72 | 2.9 | 7.8 | Amide, Cl, OMe |

| 4-Chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide | 350.82 | 3.1 | 8.3 | Thiourea, Cl, OMe |

Key Observations :

Pharmacological Activity

While 25C-NBOMe derivatives are notorious for their high affinity at 5-HT2A receptors (EC50 ~1–10 nM), benzamide analogs like the target compound lack documented psychoactive effects. This disparity arises from structural differences: the rigid benzamide backbone may hinder receptor docking compared to the flexible ethanamine chain in NBOMes .

Biological Activity

4-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide is , with a molecular weight of approximately 348.2 g/mol. The structure features multiple functional groups, including two chloro substituents and two methoxy groups, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 348.2 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

The biological activity of this compound is largely attributed to its interaction with various molecular targets. The presence of chloro and methoxy groups can enhance binding affinity to enzymes or receptors involved in cancer cell proliferation and antimicrobial activity. Molecular docking studies have suggested that these interactions may lead to significant alterations in cellular signaling pathways, promoting apoptosis in cancer cells and inhibiting microbial growth.

Anticancer Properties

Research indicates that 4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide exhibits cytotoxic effects against several cancer cell lines, including:

- MCF-7 (human breast adenocarcinoma)

- HeLa (cervical cancer)

- HCT-116 (colon cancer)

In vitro studies have reported IC50 values in the micromolar range, demonstrating its potential as an anticancer agent. For example, one study found that compounds similar to this benzamide derivative induced apoptosis in MCF-7 cells in a dose-dependent manner .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest effectiveness against various bacterial strains, although specific IC50 values and mechanisms remain under investigation. The dual functionality of the chloro and methoxy groups may play a role in disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Case Study 1: Anticancer Activity

In a study focused on the anticancer properties of similar compounds, derivatives were tested against human leukemia cell lines. The results indicated that compounds with similar structural motifs to 4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide exhibited cytotoxicity with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of related benzamide derivatives against Gram-positive and Gram-negative bacteria. The findings highlighted that certain modifications to the benzamide structure resulted in enhanced antibacterial activity, suggesting that further optimization of 4-chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzamide could yield potent antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.